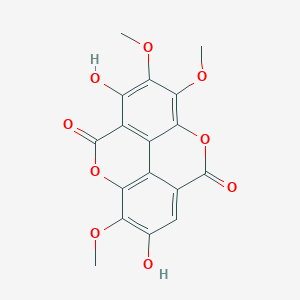

3,4,3'-Tri-O-methylflavellagic acid

Description

Distribution in Plant Taxa of the Families Polygonaceae and Myrtaceae

3,4,3’-Tri-O-methylflavellagic acid has been identified in select species across the Combretaceae, Myrtaceae, and Polygonaceae families, though its distribution appears taxonomically constrained. In the Myrtaceae family, Syzygium polycephalum serves as a primary source, where MFA is isolated from stem bark extracts alongside structurally analogous ellagic acid derivatives. Similarly, Anogeissus leiocarpus (Combretaceae) root extracts yield MFA, highlighting its occurrence in non-Myrtaceous medicinal plants. Within the Polygonaceae family, Ruprechtia tangarana produces a related isomer, 3,3’,4-tri-O-methylflavellagic acid, suggesting evolutionary divergence in methylation patterns among plant lineages.

Table 1: Documented Occurrences of Methylated Ellagic Acid Derivatives

The structural variability observed—particularly the positional isomerism of methyl groups—may influence bioactivity and ecological function. For instance, 3,4,3’-tri-O-methylflavellagic acid demonstrates stronger binding affinity to cancer-related proteins compared to its 3,3’,4 counterpart, as evidenced by molecular docking studies.

Ecological Role in Plant Defense Mechanisms Against Pathogens

Methylated ellagic acid derivatives like MFA likely contribute to constitutive and induced plant defenses. While direct evidence of MFA’s antimicrobial activity remains limited, its structural similarity to ellagic acid—a known antioxidant and pathogen inhibitor—suggests analogous roles. In Syzygium guineense, coexisting ellagic acid glycosides exhibit radical scavenging activity (IC₅₀: 12–55 μM in DPPH assays), potentially mitigating oxidative stress induced by biotic stressors. MFA’s cytotoxicity against eukaryotic cells (e.g., IC₅₀: 46.75 μM in Caco-2 cells) may further deter herbivory by disrupting microtubule dynamics in insect or mammalian digestive systems.

Mechanistically, MFA binds the colchicine site of αβ-tubulin (ΔG: −8.5 kcal/mol) and inhibits polo-like kinase 1 (PLK1), enzymes critical for cell division. Such interactions could destabilize fungal hyphae or insect gut epithelia, though in planta validation is needed.

Co-occurrence With Related Ellagic Acid Derivatives in Medicinal Species

MFA frequently coexists with glycosylated and acylated ellagic acid derivatives, forming phytochemical networks that enhance biological activity. In Syzygium polycephalum, MFA accompanies 3-O-methylellagic acid-4’-O-α-rhamnoside, a compound demonstrating synergistic cytotoxicity against HeLa cells (EC₅₀: 12.57 μg/mL). Similarly, Anogeissus leiocarpus root extracts contain MFA alongside flavan-3-ols and proanthocyanidins, which may potentiate anticancer effects through oxidative stress amplification.

Key Structural Features of Co-occurring Derivatives:

- Glycosylation : Rhamnopyranosyl or glucopyranosyl groups at C-4 or C-3’ positions improve water solubility and membrane transport.

- Acylation : Acetylated rhamnosides (e.g., m/z 503 [M-H]⁻ in LC-MS) enhance stability against enzymatic hydrolysis in plant vacuoles.

- Methylation : Differential methylation (3,4,3’ vs. 3,3’,4) alters protein binding affinities, as seen in tubulin versus SIRT1 interactions.

Properties

IUPAC Name |

5,13-dihydroxy-6,7,14-trimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaene-3,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O9/c1-22-11-6(18)4-5-7-8-9(17(21)26-12(7)11)10(19)14(23-2)15(24-3)13(8)25-16(5)20/h4,18-19H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLICLJSLKJVPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=C3C(=C(C(=C4O)OC)OC)OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292782 | |

| Record name | 3,3′,4-Tri-O-methylflavellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13756-49-5 | |

| Record name | 3,3′,4-Tri-O-methylflavellagic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′,4-Tri-O-methylflavellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Plant Material and Extraction Process

The most well-documented method for obtaining 3,4,3'-tri-O-methylflavellagic acid involves extraction from the bark of Anogeissus leocarpus, a plant native to West Africa. Fresh bark is collected, air-dried, and ground into a fine powder using industrial grinders. Initial extraction employs sequential solvent extraction to separate compounds based on polarity. The powdered bark (200 g) is packed into a Soxhlet extractor and subjected to solvents in increasing polarity: petroleum spirit (40–60°C), chloroform, ethanol, methanol, and water. This stepwise approach ensures selective dissolution of non-polar to polar constituents, with ethanol and methanol yielding the highest quantities of the target compound (6.09% and 5.56%, respectively).

Solvent Selection and Yield Optimization

Solvent polarity critically influences extraction efficiency. Polar solvents like ethanol and methanol effectively dissolve phenolic compounds, including methylated ellagic acid derivatives. A comparative analysis of extraction yields is summarized below:

| Solvent | Yield (%) | Key Characteristics |

|---|---|---|

| Petroleum spirit | 0.28 | Non-polar, extracts lipids and waxes |

| Chloroform | 0.23 | Moderately polar, extracts terpenoids |

| Ethanol | 6.09 | Polar, optimal for phenolic acids |

| Methanol | 5.56 | Polar, high solubility for glycosides |

| Water | 9.00 | Polar, extracts polysaccharides and tannins |

Post-extraction, the ethanol and methanol fractions are concentrated via rotary evaporation under reduced pressure to yield crude extracts. Further purification involves solvent-solvent partitioning using chloroform-water and butanol-water systems to isolate the target compound from co-extracted impurities.

Purification and Characterization

The crude extract undergoes column chromatography on silica gel, eluting with hexane-ethyl acetate gradients to separate this compound from its glucoside derivatives. Final purification is achieved via recrystallization from methanol, yielding a pure compound with a melting point of 258–261°C (decomposition). Structural confirmation employs spectroscopic techniques:

-

Infrared (IR) spectroscopy : Peaks at 3302 cm⁻¹ (phenolic -OH) and 1732 cm⁻¹ (ester carbonyl).

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 7.98 (1H, s, aromatic proton) and δ 3.76–3.68 (methyl groups).

-

Mass spectrometry (MS) : Molecular ion peak at m/z 360 (C₁₇H₁₂O₈).

Synthetic Preparation Methods

Methylation of Ellagic Acid

While extraction remains the primary source, synthetic routes involve methylating ellagic acid, a naturally occurring polyphenol. Ellagic acid is synthesized via oxidative dimerization of gallic acid derivatives, as demonstrated in recent studies using hydroxides and deep eutectic solvents (DES). For example, ammonium hydroxide (1% NH₄OH) catalyzes the conversion of ethyl gallate to ellagic acid with 50.3% yield. Subsequent methylation introduces methyl groups to specific hydroxyl positions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., potassium carbonate).

Reaction Conditions and Catalysts

Methylation efficiency depends on reaction parameters:

-

Temperature : Elevated temperatures (60–80°C) enhance reaction kinetics.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve reagent solubility.

-

Catalyst : Anhydrous potassium carbonate facilitates deprotonation of hydroxyl groups, promoting nucleophilic substitution.

Optimized conditions yield this compound with minimal side products. However, industrial-scale synthesis remains challenging due to the multi-step nature and low yields compared to plant extraction.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Extraction from Anogeissus leocarpus offers higher yields (up to 6.09% from ethanol) but requires substantial plant material and time-intensive purification. Synthetic methods, while circumventing reliance on natural sources, face hurdles in regioselective methylation and cost-effective scaling.

Purity and Applications

Naturally extracted this compound exhibits superior purity (>80% after recrystallization) and retains bioactive properties, making it ideal for pharmacological studies . Synthetic analogs, though structurally identical, may contain residual catalysts or isomers, necessitating additional purification steps.

Chemical Reactions Analysis

Typical Reactions of Flavonoids

3,4,3'-Tri-O-methylflavellagic acid can participate in chemical reactions that are typical of flavonoids. These reactions often involve electrophilic aromatic substitution due to the electron-rich nature of the aromatic rings in its structure.

Oxidation

Like other flavonoids, this compound can undergo oxidation reactions.

Antimicrobial Activity

Research indicates that this compound and its glucoside, which was reported for the first time, were isolated from Anogeissus leocarpus . The growth inhibitory effect of 3,4,3'-tri-0-methylflavellagic acid on microorganisms such as Staphylococcus aureus, Eschericia coli, Pseudomonas aeruginosa, and Candida albicans was determined, and the only organism that is highly susceptible to the compound is Eschericia coli .

Spectroscopic Analysis

Characterization of this compound involves techniques such as UV-Vis spectroscopy, which reveals absorption maxima indicative of conjugated systems typical in flavonoids.

Spectral Data:

-

UV-Vis Spectrometry: Utilized for identifying conjugated systems .

-

FTIR Spectroscopy: Used for characterizing the isolated compound .

Chemical Shifts:

Protein Binding Interactions

In vitro studies show that this compound has significant binding affinities to proteins involved in cancer progression, with strong binding energies. In silico evaluations have also aimed to understand the interaction of T-EA with enzymes responsible for cancer regulation at the molecular level by targeting the hindrance of cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes .

Binding Free Energy:

Scientific Research Applications

Overview

Research has demonstrated that 3,4,3'-Tri-O-methylflavellagic acid exhibits notable antimicrobial activity against various pathogenic microorganisms. A study evaluated its effects on bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

Case Study: Antimicrobial Efficacy

The growth inhibitory effects were assessed using different concentrations of the compound. The results indicated that Escherichia coli was particularly susceptible to the compound, while other organisms showed varying degrees of resistance.

| Microorganism | Inhibition Observed |

|---|---|

| Staphylococcus aureus | Moderate growth |

| Escherichia coli | High susceptibility |

| Pseudomonas aeruginosa | Low inhibition |

| Candida albicans | Scanty growth observed |

This data suggests potential applications in developing antimicrobial agents for treating infections caused by these pathogens .

Overview

This compound has been investigated for its anticancer properties, particularly against liver cancer (HepG2) and cervical cancer cells. The compound's mechanism involves inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Studies

A recent study utilized both in vitro and in silico approaches to assess the anticancer efficacy of this compound. The binding affinities to key cancer-related proteins were evaluated using molecular docking techniques.

| Cancer Type | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Cervical Cancer | CDK9 | -29.50 |

| Breast Cancer | Unknown | -24.07 |

These findings indicate that this compound could serve as a promising candidate for drug development in cancer therapy .

Overview

In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-diabetic properties. Studies have shown its effectiveness in lowering blood glucose levels in diabetic mouse models.

Case Study: Diabetic Model Research

In a controlled experiment using alloxan-induced diabetic mice, the administration of this compound resulted in significant reductions in blood glucose levels compared to control groups.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 20 | 150 ± 15 |

The results support the potential use of this compound in managing diabetes mellitus .

Overview

Safety evaluations are crucial for any potential therapeutic agent. The toxicological profile of this compound has been assessed through various studies examining acute toxicity and skin irritation.

Findings

According to toxicological assessments, the compound exhibited low toxicity levels in both dermal and oral exposure scenarios. These findings are essential for considering it as a safe therapeutic option .

Mechanism of Action

The mechanism of action of 3,3’,4-tri-O-methylflavellagic acid involves its interaction with various molecular targets and pathways. For instance, its anti-diabetic effect is believed to be due to its ability to enhance insulin sensitivity and reduce blood glucose levels. The compound may also exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Comparison with Similar Compounds

Methylated Ellagic Acid Derivatives

MFA is closely related to ellagic acid derivatives, differing in methylation sites and glycosylation patterns. Key analogues include:

Key Observations :

- Methylation Position : MFA’s 3,4,3'-methylation enhances its anticancer activity compared to 4,4'-di-O-methylellagic acid, which is less potent against colon cancer .

- Glycosylation : The glucoside derivative of MFA (this compound-4'-O-glucoside) shows reduced antimicrobial efficacy compared to the aglycone form, suggesting glycosylation may modulate bioavailability .

Non-Methylated Analogues

Key Observations :

- Methylation (as in MFA) significantly improves cytotoxicity compared to non-methylated flavellagic or ellagic acids. For example, MFA’s IC₅₀ against Caco-2 is ~10-fold lower than ellagic acid’s reported values .

Pharmacological Comparison

Antimicrobial Activity

Anticancer Mechanisms

Q & A

Q. What methodologies are recommended for isolating 3,4,3′-Tri-O-methylflavellagic acid from plant sources?

Isolation typically involves solvent extraction followed by chromatographic fractionation. For example, centrifugal partition extraction (CPE) efficiently separates metabolites from crude extracts, as demonstrated in Anogeissus leiocarpus bark, yielding fractions enriched with 3,4,3′-Tri-O-methylflavellagic acid . Subsequent purification via silica gel chromatography or HPLC is recommended, with structural confirmation using NMR (e.g., δC 61.3, 56.7, and 60.9 ppm for methoxy groups) .

Q. How is the structural characterization of 3,4,3′-Tri-O-methylflavellagic acid validated?

Combined spectroscopic techniques are essential:

Q. What in vitro assays are used for preliminary bioactivity screening?

- Anticancer activity : Cell viability assays (e.g., MTT) on cancer lines (e.g., HeLa, T47D), reporting EC₅₀ values (e.g., 12.57 ± 2.22 µg/mL for HeLa) .

- Antimicrobial activity : Broth microdilution to determine MIC values, with cytotoxicity assessed on Vero cells (CC₅₀ > 200 µg/mL for non-toxic thresholds) .

Advanced Research Questions

Q. How can molecular docking and dynamics elucidate the anticancer mechanism of 3,4,3′-Tri-O-methylflavellagic acid?

- Target selection : Prioritize proteins like CDK9 and SIRT1, which regulate cancer cell proliferation .

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with optimized grid boxes centered on active sites.

- Free energy calculations : MM-GBSA/PBSA methods yield binding energies (e.g., ΔGbind = −30.98 ± 0.25 kcal/mol for SIRT1) .

- Validation : Cross-check with mutagenesis studies or enzymatic inhibition assays.

Q. How should researchers address discrepancies in cytotoxicity data across studies?

Discrepancies may arise from:

- Cell line variability : HeLa (EC₅₀ = 12.57 µg/mL) vs. RBL2H3 (lower sensitivity) .

- Extract purity : Fractions containing co-eluted compounds (e.g., 3,3′-di-O-methylellagic acid) may skew results .

- Assay conditions : Standardize protocols (e.g., exposure time, serum concentration) and report CC₅₀/EC₅₀ ratios to differentiate selective toxicity .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., glucuronidation) to enhance solubility .

- Nanocarriers : Liposomal encapsulation improves plasma stability, as shown for analogous ellagic acid derivatives .

- Pharmacokinetic profiling : Monitor metabolites via LC-MS/MS in rodent models to identify active forms .

Q. How can NMR-based dereplication streamline the identification of 3,4,3′-Tri-O-methylflavellagic acid in complex mixtures?

- ¹³C NMR clustering : Align signals across fractions (e.g., δC 158.6 ppm for carbonyls) to detect correlated peaks .

- Database matching : Use libraries like AntiBase or internal datasets to assign clusters to known structures .

Methodological Considerations

Q. What controls are critical in assessing the compound’s antiparasitic activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.